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Compound of Interest
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Cat. No.: B15617477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the research and available data on

the compound with CAS number 144734-44-1, identified as 1-[(4-fluorophenyl)methyl]-4-

methyl-piperazine, and commonly known as 4-fluoro MBZP (4-FMBZP). This compound is

classified as a piperazine derivative and has emerged as a novel psychoactive substance

(NPS) with presumed stimulant properties.[1] Due to its structural similarity to other

benzylpiperazines, it is believed to exert its effects through interaction with monoamine

systems in the central nervous system, particularly serotonergic and dopaminergic pathways.

[1] This document summarizes the current state of knowledge, including its chemical

properties, analytical characterization, and presumed pharmacological profile, and provides

detailed experimental protocols relevant to its study.

Chemical and Physical Properties
4-fluoro MBZP is a synthetic compound belonging to the benzylpiperazine class. Its

fundamental properties are summarized in the table below.
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Property Value Reference

CAS Number 144734-44-1 [2]

Formal Name
1-[(4-fluorophenyl)methyl]-4-

methyl-piperazine
[2]

Synonyms

4-fluoro

Methylbenzylpiperazine, 4F-

MBZP

[1]

Molecular Formula C₁₂H₁₇FN₂ [2]

Molecular Weight 208.3 g/mol [2]

Appearance Solid (hydrochloride salt) [3]

Purity
≥98% (as a reference

standard)
[2]

Solubility Methanol: 10 mg/mL [2]

Presumed Pharmacological Profile
While specific pharmacological studies on 4-fluoro MBZP are limited, its mechanism of action

is inferred from its structural relationship to benzylpiperazine (BZP) and other phenylpiperazine

derivatives.[1][4] It is hypothesized to act as a monoamine releasing agent and/or reuptake

inhibitor, with a potential affinity for serotonin 5-HT₂ receptors.[4][5]

Putative Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway for benzylpiperazine

derivatives, including 4-fluoro MBZP, at a synapse. This pathway is based on the known

mechanisms of similar compounds and represents a plausible, though not experimentally

confirmed, model for 4-fluoro MBZP's action.
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Putative mechanism of action of 4-fluoro MBZP at the synapse.

Experimental Protocols
Detailed experimental data for 4-fluoro MBZP is primarily available from analytical studies. The

following protocols are based on published methodologies for the characterization of this

compound and standard assays for evaluating the biological activity of similar substances.

Synthesis of 1-[(4-fluorophenyl)methyl]-4-methyl-
piperazine
While a specific synthesis protocol for 4-fluoro MBZP has not been published in peer-reviewed

literature, a plausible method based on the synthesis of other N-benzylpiperazine derivatives is

outlined below.[6][7]
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A plausible synthetic workflow for 4-fluoro MBZP.

Materials:

1-methylpiperazine

4-fluorobenzyl chloride

Potassium carbonate (K₂CO₃)

Acetonitrile (anhydrous)

Dichloromethane

Saturated aqueous sodium bicarbonate
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Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a stirred solution of 1-methylpiperazine (1.2 equivalents) and potassium carbonate (2.0

equivalents) in anhydrous acetonitrile, add 4-fluorobenzyl chloride (1.0 equivalent) dropwise

at room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography.

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous

sodium bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield 1-[(4-

fluorophenyl)methyl]-4-methyl-piperazine.

Analytical Characterization
The following methods are based on the analytical characterization of 4-fluoro MBZP reported

by Algar et al. (2024).[8][9]

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: Agilent 7890B GC coupled to a 7250 QTOF mass spectrometer.

Column: Agilent J&W HP-5MS (30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Program: Initial temperature of 50°C, ramped to 300°C at 15°C/min, hold for 5 min.

Injection: 1 µL, splitless mode.

MS Ionization: Electron ionization (EI) at 70 eV.

Mass Range: m/z 35-600.

4.2.2. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

Instrumentation: High-resolution UPLC-ESI-MS/MS system.

Column: Suitable C18 reversed-phase column.

Mobile Phase: Gradient elution with solvents such as water with 0.1% formic acid (A) and

acetonitrile with 0.1% formic acid (B).

Ionization: Positive electrospray ionization (ESI+).

Analysis: Full scan and product ion scan modes.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance III HD 600 MHz spectrometer.

Solvent: Deuterated chloroform (CDCl₃).

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC,

HMBC).

In Vitro Biological Assays (Representative Protocols)
The following are representative protocols for assays that would be used to characterize the

biological activity of 4-fluoro MBZP. Specific experimental data for 4-fluoro MBZP using these

methods is not yet available.
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4.3.1. 5-HT₂A Receptor Radioligand Binding Assay This assay would determine the binding

affinity of 4-fluoro MBZP for the 5-HT₂A receptor.

Materials:

Membrane preparations from cells expressing human 5-HT₂A receptors.

[³H]ketanserin (radioligand).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Non-specific binding control (e.g., ketanserin).

96-well filter plates.

Scintillation cocktail and counter.

Procedure:

In a 96-well plate, combine the receptor membrane preparation, varying concentrations of 4-
fluoro MBZP (or vehicle), and a fixed concentration of [³H]ketanserin.

To determine non-specific binding, a separate set of wells will contain the membrane

preparation, [³H]ketanserin, and a high concentration of unlabeled ketanserin.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing

with ice-cold assay buffer to remove unbound radioligand.

Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a

scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value of 4-fluoro MBZP by non-linear regression analysis and calculate

the Kᵢ value using the Cheng-Prusoff equation.
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4.3.2. Monoamine Transporter Uptake Assay This assay would measure the ability of 4-fluoro
MBZP to inhibit the reuptake of dopamine and serotonin by their respective transporters.

Materials:

Rat brain synaptosomes (or cells expressing DAT and SERT).

[³H]dopamine and [³H]serotonin.

Assay buffer (e.g., Krebs-Ringer-HEPES).

Known uptake inhibitors for positive controls (e.g., GBR 12909 for DAT, fluoxetine for SERT).

Procedure:

Pre-incubate synaptosomes with varying concentrations of 4-fluoro MBZP or control

compounds.

Initiate the uptake reaction by adding [³H]dopamine or [³H]serotonin.

Incubate for a short period at 37°C.

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

Quantify the radioactivity retained by the synaptosomes using a scintillation counter.

Determine the IC₅₀ values for the inhibition of dopamine and serotonin uptake.

Data Presentation
The following tables summarize the key analytical data for 4-fluoro MBZP as reported in the

literature.

Table 1: GC-MS Data
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Parameter Value Reference

Retention Index (Kovats) Not reported

Major Fragment Ions (m/z) 91, 109, 133, 208 [8]

Table 2: High-Resolution Mass Spectrometry Data

Ion Calculated m/z Measured m/z Reference

[M+H]⁺ 209.1449 209.1448 [8]

Table 3: NMR Spectroscopic Data (¹H and ¹³C in CDCl₃)

Position
¹H δ (ppm),
multiplicity, J (Hz)

¹³C δ (ppm) Reference

Benzyl-CH₂ 3.46, s 62.9 [8]

Piperazine-CH₂ 2.65-2.35, m 55.1, 53.0 [8]

N-CH₃ 2.29, s 46.1 [8]

Aromatic-CH 7.27, dd, 8.6, 5.5 131.0 (d, J=7.9) [8]

Aromatic-CH 6.99, t, 8.7 115.2 (d, J=21.3) [8]

Aromatic-C - 133.9 (d, J=3.2) [8]

Aromatic-C-F - 162.2 (d, J=245.2) [8]

Conclusion
4-fluoro MBZP (CAS No. 144734-44-1) is a recently identified novel psychoactive substance

with a presumed stimulant and serotonergic profile. While detailed pharmacological

characterization is currently lacking in the public domain, its structural similarity to known

monoamine releasers and reuptake inhibitors provides a strong basis for its putative

mechanism of action. The analytical data presented provide a robust foundation for its

identification in forensic and research settings. Further research is required to fully elucidate its
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pharmacological and toxicological properties, including its specific interactions with monoamine

transporters and receptors. The experimental protocols outlined in this guide offer a framework

for conducting such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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